magnesium;2-methylprop-1-ene;chloride
Description
The compound "magnesium;2-methylprop-1-ene;chloride" likely refers to methallylmagnesium chloride (CH₂=C(CH₃)CH₂MgCl), an organomagnesium halide classified as a Grignard reagent. It is synthesized by reacting methallyl chloride (3-chloro-2-methylprop-1-ene) with magnesium metal in anhydrous ether or tetrahydrofuran (THF) . Methallyl chloride itself is a halogenated derivative of 2-methylprop-1-ene (isobutylene), formed via chlorination reactions .
Grignard reagents like methallylmagnesium chloride are pivotal in organic synthesis for forming carbon-carbon bonds. Their reactivity arises from the nucleophilic carbanion (R⁻) bonded to magnesium, enabling additions to carbonyl groups. Methallylmagnesium chloride is particularly useful in synthesizing branched alkenes and complex polymers due to its allylic structure .
Properties
CAS No. |
119255-75-3 |
|---|---|
Molecular Formula |
C4H7ClMg |
Molecular Weight |
114.86 g/mol |
IUPAC Name |
magnesium;2-methylprop-1-ene;chloride |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QWMRPIJYHZJHCZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=[CH-])C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The conventional method for preparing magnesium;2-methylprop-1-ene;chloride involves the reaction of 2-methylprop-1-ene (isobutylene) with magnesium chloride in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The reaction proceeds via single-electron transfer mechanisms, where magnesium metal reacts with the organic halide to form the organomagnesium complex. The stoichiometric ratio of magnesium to halide is critical, with a molar excess of magnesium (1:1.05–1.2) often employed to ensure complete conversion.
Procedural Details
In a standard batch synthesis, magnesium turnings are activated by brief treatment with dilute hydrochloric acid to remove surface oxides, followed by rinsing with ethanol and diethyl ether. The activated magnesium is combined with THF under inert atmosphere, and 2-methylprop-1-ene is introduced dropwise at temperatures between −15°C and 25°C. Exothermicity during the initiation phase necessitates careful temperature control, often achieved through ice-water baths or jacketed reactors. The reaction typically achieves yields of 75–85%, as quantified by gas chromatography post-hydrolysis with standardized aldehydes.
Challenges and Limitations
Traditional batch methods face scalability limitations due to prolonged induction periods and heterogeneous reaction conditions. Residual magnesium oxide layers impede reagent initiation, requiring activators such as iodine or 1,2-dibromoethane. Furthermore, side reactions, including Wurtz coupling and hydrolysis, may reduce yields if moisture or oxygen contaminates the system.
Continuous Flow Processes
Industrial-Scale Synthesis
Recent patents describe continuous flow systems for producing allylic Grignard reagents, including this compound. In one configuration, magnesium powder and 2-methylprop-1-ene chloride are concurrently fed into a THF-toluene solvent mixture within a tubular reactor. The residence time is optimized to 1–2 hours, ensuring steady-state conversion rates above 80%.
Advantages Over Batch Methods
Continuous processes eliminate induction periods by maintaining a constant reagent flow, thereby reducing thermal runaway risks. A 2025 study demonstrated that such systems achieve 15–20% higher yields compared to batch methods, with productivity exceeding 1.2 kg/L·h. Additionally, real-time monitoring of effluent Grignard concentrations enables rapid adjustments to feed rates and temperatures.
Solvent Systems and Reaction Media
Role of Ether Solvents
THF remains the solvent of choice due to its ability to stabilize the Grignard intermediate via coordination to the magnesium center. Alternative solvents, such as methylal (dimethoxymethane), have been explored for their lower boiling points and improved magnesium dispersion. However, THF-based systems consistently provide superior reaction rates and yields, as evidenced by comparative studies.
Mixed Solvent Approaches
Hybrid solvent systems, such as THF-toluene (25:75 v/v), mitigate exothermicity while maintaining reagent solubility. These mixtures reduce cooling demands and enable higher substrate concentrations, critical for industrial-scale operations.
Magnesium Activation Techniques
Surface Oxide Removal
Mechanical (e.g., ultrasound, grinding) and chemical (e.g., iodine, mercuric chloride) activation methods enhance magnesium reactivity. Ultrasound-treated magnesium achieves initiation within 5–10 minutes, compared to 30–60 minutes for untreated turnings.
Rieke Magnesium
Ultra-reactive Rieke magnesium, prepared by reducing magnesium chloride with potassium, eliminates induction periods entirely. This method, though cost-prohibitive for large-scale use, is invaluable for synthesizing sterically hindered Grignard reagents.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Magnesium;2-methylprop-1-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Corresponding substituted products, such as alcohols or ethers.
Scientific Research Applications
Magnesium;2-methylprop-1-ene;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of magnesium;2-methylprop-1-ene;chloride involves the formation of reactive intermediates that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on intermediates. This allows for the efficient formation of complex organic molecules.
Comparison with Similar Compounds
Methylmagnesium Chloride (CH₃MgCl)
Structure and Reactivity :
- Methylmagnesium chloride is a simpler Grignard reagent with a methyl group (CH₃⁻) bonded to magnesium. It is less sterically hindered than methallylmagnesium chloride, making it more reactive toward electrophiles like aldehydes and ketones .
- Applications : Widely used in pharmaceutical synthesis (e.g., antihistamines) and agrochemicals.
| Property | Methallylmagnesium Chloride | Methylmagnesium Chloride |
|---|---|---|
| Molecular Formula | C₄H₇ClMg | CH₃ClMg |
| Structure | Allylic (CH₂=C(CH₃)CH₂⁻) | Methyl (CH₃⁻) |
| Reactivity | Moderate (steric hindrance) | High |
| Common Solvents | THF, diethyl ether | Diethyl ether |
| Applications | Polymer chemistry, allylic substitutions | Pharmaceuticals, ketone synthesis |
Ethylmagnesium Chloride (C₂H₅MgCl)
Structure and Stability :
- Ethylmagnesium chloride has an ethyl group (C₂H₅⁻), offering intermediate reactivity between methyl and allylic Grignard reagents. It is less moisture-sensitive than methallylmagnesium chloride due to the absence of double bonds .
- Applications : Used in synthesizing alcohols and carboxylic acids.
| Property | Methallylmagnesium Chloride | Ethylmagnesium Chloride |
|---|---|---|
| Stability | Low (allylic instability) | Moderate |
| Byproduct Formation | Higher (due to allylic shifts) | Lower |
| Industrial Use | Specialty chemicals | Bulk chemical production |
Allylmagnesium Chloride (CH₂=CHCH₂MgCl)
Comparative Reactivity :
- Allylmagnesium chloride lacks the methyl branch present in methallylmagnesium chloride, reducing steric hindrance. This makes it more reactive in conjugate additions but less selective in polymer synthesis .
Research Findings and Data
Reactivity in Halogenation
Methallyl chloride (precursor to methallylmagnesium chloride) reacts with chlorine to form halogenated disinfection by-products (DBPs) like 1-chloro-2-methylprop-1-ene, as observed in wildfire-contaminated water systems . This highlights the environmental relevance of halogenated alkenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
